molecular formula C30H22ClN3O2 B11382327 2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one

2-[(1-benzyl-2-oxo-2,3-dihydro-1H-indol-3-yl)methyl]-3-(4-chlorophenyl)quinazolin-4(3H)-one

Cat. No.: B11382327
M. Wt: 492.0 g/mol
InChI Key: PZKCCNSFZDLRGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Preparation Methods

The synthesis of 2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE involves multiple steps, including the formation of the indole nucleus and subsequent functionalization. One common synthetic route involves the use of palladium-catalyzed cross-coupling reactions, such as the Sonogashira reaction, to form the indole core . The reaction conditions typically involve the use of palladium acetate, a phosphine ligand, and a base such as potassium carbonate in a suitable solvent like N-methyl-2-pyrrolidone .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: The indole nucleus can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can modulate various biological processes . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Comparison with Similar Compounds

Similar compounds include other indole derivatives, such as:

2-[(1-BENZYL-2-OXO-2,3-DIHYDRO-1H-INDOL-3-YL)METHYL]-3-(4-CHLOROPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE is unique due to its specific structural features and the combination of the indole and quinazolinone moieties, which contribute to its diverse biological activities .

Properties

Molecular Formula

C30H22ClN3O2

Molecular Weight

492.0 g/mol

IUPAC Name

2-[(1-benzyl-2-oxo-3H-indol-3-yl)methyl]-3-(4-chlorophenyl)quinazolin-4-one

InChI

InChI=1S/C30H22ClN3O2/c31-21-14-16-22(17-15-21)34-28(32-26-12-6-4-11-24(26)30(34)36)18-25-23-10-5-7-13-27(23)33(29(25)35)19-20-8-2-1-3-9-20/h1-17,25H,18-19H2

InChI Key

PZKCCNSFZDLRGB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(C2=O)CC4=NC5=CC=CC=C5C(=O)N4C6=CC=C(C=C6)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.